molecular formula C18H17N3O3 B7715758 N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide

Cat. No. B7715758
M. Wt: 323.3 g/mol
InChI Key: ORXPUDFGQQSYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide, also known as EMOB, is a chemical compound that has been widely used in scientific research. EMOB is a potent and selective inhibitor of the TRPM8 ion channel, which is involved in various physiological processes, including cold sensation, pain perception, and cancer progression.

Mechanism of Action

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide inhibits the activity of TRPM8 by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. The inhibition of TRPM8 by N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has been shown to reduce cold sensation, pain perception, and cancer cell proliferation.
Biochemical and Physiological Effects
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of TRPM8 activity, the reduction of cold sensation, the attenuation of pain perception, and the suppression of cancer cell proliferation. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has several advantages for lab experiments, including its potency, selectivity, and specificity for TRPM8. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide is also relatively easy to synthesize and has a long shelf-life. However, N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has some limitations, including its potential toxicity and off-target effects. Researchers should use caution when working with N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide and should consider using alternative compounds or methods when necessary.

Future Directions

There are several future directions for the use of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide in scientific research. One direction is to investigate the role of TRPM8 in cancer progression and metastasis. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has been shown to inhibit the proliferation and migration of prostate and breast cancer cells, suggesting that TRPM8 may be a potential therapeutic target for cancer treatment. Another direction is to explore the therapeutic potential of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide for the treatment of chronic pain and inflammatory diseases. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects in preclinical models, suggesting that it may be a valuable tool for developing new treatments for these conditions. Finally, future studies should focus on the optimization of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide and the development of new TRPM8 inhibitors with improved potency, selectivity, and safety profiles.

Synthesis Methods

The synthesis of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide involves several steps, including the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-ethyl-1,2,4-oxadiazole-5-carbonyl chloride. The carbonyl chloride is then reacted with 2-aminoacetophenone to form N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. Finally, the acetamide is reacted with 3-methoxybenzoyl chloride to form N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide.

Scientific Research Applications

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has been extensively used in scientific research to investigate the function and regulation of the TRPM8 ion channel. TRPM8 is a cold and menthol-sensitive ion channel that is expressed in various tissues, including sensory neurons, prostate cancer cells, and breast cancer cells. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has been shown to inhibit the activity of TRPM8 in a dose-dependent manner, which makes it a valuable tool for studying the role of TRPM8 in different biological processes.

properties

IUPAC Name

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-16-20-18(24-21-16)14-9-4-5-10-15(14)19-17(22)12-7-6-8-13(11-12)23-2/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXPUDFGQQSYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3-methoxybenzamide

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